molecular formula C9H17NO2 B13630155 Ethyl 3-amino-5-methylhex-2-enoate

Ethyl 3-amino-5-methylhex-2-enoate

Cat. No.: B13630155
M. Wt: 171.24 g/mol
InChI Key: RZDLVKJNKZTMKU-VURMDHGXSA-N
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Description

Ethyl (2Z)-3-amino-5-methylhex-2-enoate is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-amino-5-methylhex-2-enoate typically involves the reaction of ethyl 2-propynoate with appropriate reagents under controlled conditions. One common method involves the use of lithium bromide and acetic acid in acetonitrile, followed by neutralization with potassium carbonate . The reaction is carried out under reflux conditions and monitored by gas-liquid chromatography (GLC) to ensure completion.

Industrial Production Methods

Industrial production of ethyl (2Z)-3-amino-5-methylhex-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-5-methylhex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted ethyl (2Z)-3-amino-5-methylhex-2-enoate derivatives.

Scientific Research Applications

Ethyl (2Z)-3-amino-5-methylhex-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-amino-5-methylhex-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Ethyl (2Z)-3-amino-5-methylhex-2-enoate can be compared with other similar compounds, such as:

Conclusion

Ethyl (2Z)-3-amino-5-methylhex-2-enoate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, and its potential biological activities make it a promising candidate for further research and development.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (Z)-3-amino-5-methylhex-2-enoate

InChI

InChI=1S/C9H17NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h6-7H,4-5,10H2,1-3H3/b8-6-

InChI Key

RZDLVKJNKZTMKU-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)/C=C(/CC(C)C)\N

Canonical SMILES

CCOC(=O)C=C(CC(C)C)N

Origin of Product

United States

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